molecular formula C9H8Cl2O2 B1272238 3-(2,4-Dichlorophenyl)propanoic acid CAS No. 55144-92-8

3-(2,4-Dichlorophenyl)propanoic acid

Cat. No. B1272238
CAS RN: 55144-92-8
M. Wt: 219.06 g/mol
InChI Key: HLNPVFSCAMKIOD-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)propanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to several other compounds that have been studied for their chemical behavior, synthesis, and potential applications in different fields such as herbicides, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, chlorination, and esterification. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate is synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through such reactions . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is synthesized and studied as an insect growth regulator, indicating the potential for synthesizing related compounds with biological activity .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(2,4-Dichlorophenyl)propanoic acid has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate has been confirmed through these methods . Additionally, vibrational circular dichroism studies have been used to determine the absolute configuration of chiral alpha-aryloxypropanoic acids, which are structurally similar to 3-(2,4-Dichlorophenyl)propanoic acid .

Chemical Reactions Analysis

Chemical reactions involving compounds similar to 3-(2,4-Dichlorophenyl)propanoic acid show a variety of reactivities. For instance, 3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to give different products depending on the molar ratio, indicating the reactivity of the β-carboxylic functional group . The photodechlorination of dichlorobiphenyls in a 2-propanol solution also demonstrates the potential for photochemical reactions involving chlorine substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-(2,4-Dichlorophenyl)propanoic acid have been extensively studied. For example, the vibrational spectra, hyperpolarizability, and HOMO-LUMO analysis of 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the molecular electronic energy, geometrical structure, and thermodynamical properties . The quantitative determination of chlorphenprop-methyl, a methyl ester of a related compound, by gas chromatography indicates the importance of analytical methods in understanding the properties of these compounds .

Scientific Research Applications

Synthesis and Structural Applications

  • Preparation and Structural Characterization : 3-(2,4-Dichlorophenyl)propanoic acid is used in the synthesis of novel compounds like (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, involving processes like condensation, chlorination, and esterification. Structural confirmation of synthesized compounds is achieved through IR, 1H NMR, and X-ray diffraction methods (Yan Shuang-hu, 2014).

Environmental and Water Treatment Studies

  • Photochemical Behaviour : In environmental studies, the photochemical behavior of dichlorprop, which contains 3-(2,4-dichlorophenyl)propanoic acid, has been researched. It shows complex photochemical behavior, forming various photoproducts including 4-chloropyrocatechol and 2,4-dichlorophenol under various conditions (L. Meunier, Emmanuelle Gauvin, P. Boule, 2002).
  • Removal from Aqueous Media : 3-(2,4-Dichlorophenyl)propanoic acid has been involved in studies for removing chlorophenols from water using hydrophobic deep eutectic solvents. This approach is significant for its high extraction efficiency and environmental impact (I. Adeyemi et al., 2020).

Chemical and Biochemical Analysis

  • Enantioseparation Studies : The compound has been used in the enantioseparation of isomeric α-(chlorophenyl)propanoic acids, exploring the influence of chlorine substituents in chiral separation. This is crucial for understanding the stereochemistry of related molecules (Yang Jin et al., 2019).
  • Analytical Techniques : Methods for determining phenoxyalkanoic acid herbicides in biological samples like blood, which include derivatives of 3-(2,4-dichlorophenyl)propanoic acid, have been developed using techniques like gas chromatography and solid-phase extraction (G. Xin et al., 2008).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

3-(2,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNPVFSCAMKIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372397
Record name 3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)propanoic acid

CAS RN

55144-92-8
Record name 3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Dichlorophenyl)propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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